
CCTA-1523
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCTA-1523 is an inhibitor of the efflux function of ABCG2. CCTA-1523 selectively reverses ABCG2-mediated MDR in cancer cells, both in vitro and in vivo.
Aplicaciones Científicas De Investigación
1. Overcoming Multidrug Resistance in Cancer
- CCTA-1523 as a Novel Inhibitor of ABCG2 Transporters: CCTA-1523 has been identified as a potent inhibitor of ABCG2, a transporter involved in multidrug resistance in cancer. It selectively reverses ABCG2-mediated MDR in cancer cells both in vitro and in vivo, enhancing the effectiveness of chemotherapeutic drugs (Patel et al., 2017). This finding is supported by another study highlighting CCTA-1523's ability to sensitize cancer cells and transfected cells overexpressing ABCG2 to substrate chemotherapeutic drugs without altering the protein expression or localization of ABCG2 (Patel, 2014).
2. Potential in Enhancing Cancer Therapeutics
- Reversal of Drug Resistance: By inhibiting the efflux function of ABCG2, CCTA-1523 restores the effectiveness of certain chemotherapeutic agents, potentially offering a new therapeutic avenue for treating multidrug-resistant malignancies. Its effects are reversible, indicating a controlled modulation of drug resistance mechanisms (Patel et al., 2017).
Propiedades
Número CAS |
1616271-41-0 |
|---|---|
Nombre del producto |
CCTA-1523 |
Fórmula molecular |
C16H15Cl2NO3 |
Peso molecular |
340.2 |
Nombre IUPAC |
2,2-Dichloro-N-(3',4'-dimethoxy-[1,1'-biphenyl]-3-yl) acetamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-13-7-6-11(9-14(13)22-2)10-4-3-5-12(8-10)19-16(20)15(17)18/h3-9,15H,1-2H3,(H,19,20) |
Clave InChI |
KVFQJGFFQSVTND-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C2=CC=C(OC)C(OC)=C2)=CC=C1)C(Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CCTA-1523; CCTA1523; CCTA 1523 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



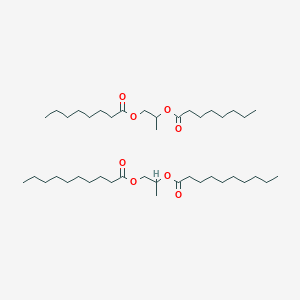
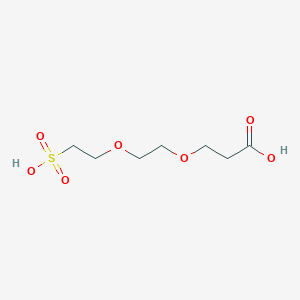
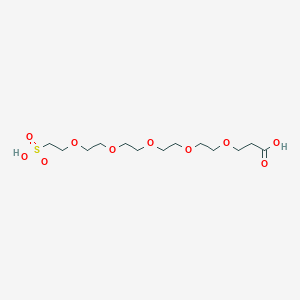

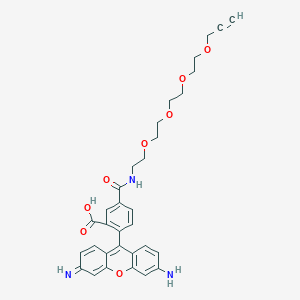

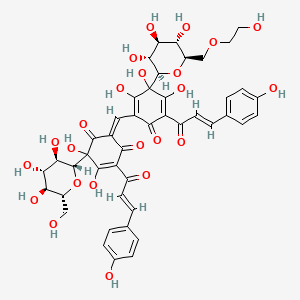
![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)


![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)
![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)
![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)